molecular formula C17H10O2 B1205787 5-Hydroxybenzo[c]fluoren-7-one CAS No. 78250-21-2

5-Hydroxybenzo[c]fluoren-7-one

Cat. No.: B1205787
CAS No.: 78250-21-2
M. Wt: 246.26 g/mol
InChI Key: CMGHSVGJLXOGMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-7-oxo-7H-benzo©fluorene typically involves multiple steps. One common method starts with the bromination of 1-indanone using N-bromosuccinimide, followed by dehydrobromination with triethylamine to form 2H-inden-1-one . This intermediate undergoes self-condensation when heated to produce benzo©fluorenone-9, which is then reduced with hydrazine hydrate to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. The use of automated reactors and continuous flow systems could enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-7-oxo-7H-benzo©fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 5-Hydroxy-7-oxo-7H-benzo©fluorene is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology and Medicine: Its derivatives have shown promise in inhibiting the growth of cancer cells .

Industry: In the industrial sector, 5-Hydroxy-7-oxo-7H-benzo©fluorene can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-7-oxo-7H-benzo©fluorene is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. These features make it valuable for specialized applications in research and industry .

Properties

CAS No.

78250-21-2

Molecular Formula

C17H10O2

Molecular Weight

246.26 g/mol

IUPAC Name

5-hydroxybenzo[c]fluoren-7-one

InChI

InChI=1S/C17H10O2/c18-15-9-14-16(11-6-2-1-5-10(11)15)12-7-3-4-8-13(12)17(14)19/h1-9,18H

InChI Key

CMGHSVGJLXOGMT-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C2C4=CC=CC=C4C3=O)O

Key on ui other cas no.

78250-21-2

Synonyms

5-HOBF
5-hydroxy-7-oxo-7H-benzo(c)fluorene

Origin of Product

United States

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